N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound characterized by its unique structural components This compound features a sulfonyl group, a chloro-substituted methoxyphenyl ring, and a glycinamide backbone
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-18(10-15(19)17-9-11-4-3-7-23-11)24(20,21)12-5-6-14(22-2)13(16)8-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHCGNCMKQXKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps. One common approach is to start with the chlorination of a methoxyphenyl compound, followed by sulfonylation to introduce the sulfonyl group. The glycinamide backbone is then constructed through a series of amide bond formations and functional group transformations. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is essential to achieve consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Shares the chloro and methoxyphenyl components but lacks the sulfonyl and glycinamide groups.
N-methyl-1-naphthalenemethylamine hydrochloride: Contains a different aromatic ring structure and lacks the sulfonyl group.
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide group, which is often associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C17H19ClN2O4S
- Molecular Weight : 382.86 g/mol
- CAS Number : 847242-02-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is similar to that of other sulfonamide derivatives, which are known to interfere with bacterial folic acid synthesis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound's structure suggests potential activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating a possible therapeutic role in inflammatory diseases.
Case Studies and Experimental Data
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Sulfonamide derivatives | Antimicrobial | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Similar glycinamides | Anticancer | Induced apoptosis in several cancer cell lines. |
| Study 3 | Related sulfonamides | Anti-inflammatory | Reduced cytokine production in vitro. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, including:
- Sulfonylation : Introduction of the sulfonyl group using appropriate reagents.
- Amidation : Formation of the glycinamide moiety through reaction with glycine derivatives.
These synthetic routes are crucial for modifying the compound to enhance its biological activity or selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
